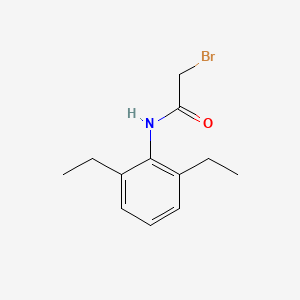

2-bromo-N-(2,6-diethylphenyl)acetamide

Description

2-Bromo-N-(2,6-diethylphenyl)acetamide is a halogenated acetamide derivative characterized by a bromine atom at the α-carbon of the acetamide group and two ethyl substituents at the 2- and 6-positions of the aromatic ring. Its molecular formula is C₁₂H₁₅BrNO, with a molecular weight of 285.16 g/mol.

Properties

IUPAC Name |

2-bromo-N-(2,6-diethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-3-9-6-5-7-10(4-2)12(9)14-11(15)8-13/h5-7H,3-4,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRWPODFDHQWIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381903 | |

| Record name | 2-bromo-N-(2,6-diethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20781-88-8 | |

| Record name | 2-Bromo-N-(2,6-diethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20781-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-N-(2,6-diethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl vs. Methyl Groups

- However, methyl groups may decrease thermal stability compared to ethyl due to weaker van der Waals interactions.

Ethyl vs. Isopropyl Groups

- 2-Bromo-N-(2,6-diisopropylphenyl)acetamide :

Diisopropyl substituents introduce greater steric hindrance, which may hinder reactivity in nucleophilic substitution reactions. indicates poor solubility of the diisopropyl analog in MeCN, leading to lower yields (10–12%) compared to the diethyl variant (60–75%) under similar conditions .

Halogen Substitution (Br vs. Cl)

- 2-Chloro-N-(2,6-diethylphenyl)acetamide (C₁₂H₁₆ClNO, MW 225.71 g/mol, CAS 6967-29-9 ): Chlorine’s smaller atomic radius and higher electronegativity compared to bromine may alter electronic properties (e.g., dipole moment) and binding affinity to biological targets. For instance, alachlor (a chloroacetamide herbicide) exhibits herbicidal activity due to inhibition of very-long-chain fatty acid synthesis, but bromine’s larger size could modify this interaction .

Additional Functional Groups

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide):

The methoxymethyl group in alachlor enhances its hydrophilicity and systemic mobility in plants. However, this modification led to regulatory bans (e.g., in Chile ) due to toxicity concerns. The absence of this group in the bromo analog may reduce environmental persistence but also limit bioavailability .

Crystallographic Data

- 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide crystallizes in a monoclinic P21/c space group with unit cell parameters a = 4.7146 Å, b = 22.999 Å, c = 13.5350 Å .

Solubility and Stability

- Diethyl vs. Diisopropyl: The diethyl analog’s solubility in ethanol facilitates higher reaction yields compared to the diisopropyl variant, which aggregates in polar solvents .

- Br vs. Cl : Bromine’s higher molecular weight and polarizability may reduce aqueous solubility but enhance lipid membrane permeability compared to chlorine .

Data Tables

Table 2. Physicochemical Properties

| Compound | Halogen | Solubility | Space Group | Regulatory Status |

|---|---|---|---|---|

| 2-Bromo-N-(2,6-diethylphenyl)acetamide | Br | Moderate in EtOH | N/A | Unregulated |

| 2-Chloro-N-(2,6-diethylphenyl)acetamide | Cl | High in DCM | N/A | Restricted |

| 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide | Br | Low in H₂O | P21/c | Research use |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.